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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermochemical data for 2-
ethoxypentane (C₇H₁₆O). Due to a lack of publicly available experimental data, this document

primarily presents computationally derived values and outlines the standard experimental and

computational methodologies for determining the thermochemical properties of ethers.

Introduction to 2-Ethoxypentane
2-Ethoxypentane, also known as sec-amyl ethyl ether, is a branched ether with the molecular

formula C₇H₁₆O.[1] It is a colorless liquid with physical properties such as a boiling point of

approximately 109°C and a density of 0.77 g/cm³.[1] Ethers are a class of organic compounds

characterized by an oxygen atom connected to two alkyl or aryl groups.[2] They are widely

used as solvents in organic synthesis and various industrial processes.[3] The thermochemical

properties of such compounds are crucial for understanding their reactivity, stability, and

behavior in chemical reactions, which is of significant interest in fields ranging from materials

science to drug development.

Thermochemical Data for 2-Ethoxypentane
Precise experimental thermochemical data for 2-ethoxypentane is not readily available in

public databases. The National Institute of Standards and Technology (NIST) houses extensive

thermochemical data, but access to much of it requires a subscription.[4][5] However,

computational methods provide useful estimates for these properties. The following tables
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summarize the available calculated thermochemical data and key physical properties for 2-
ethoxypentane.

Table 1: Calculated Molar Thermochemical Properties of 2-Ethoxypentane

Property Symbol Value Unit Method

Enthalpy of

Formation (gas,

298.15 K)

ΔfH°gas -325.31 kJ/mol
Joback

Method[6]

Gibbs Free

Energy of

Formation

ΔfG° -99.38 kJ/mol
Joback

Method[6]

Note: The Joback method is a group contribution method used for the estimation of

thermochemical properties of organic compounds. The accuracy of this method can vary, and

the values should be considered as estimates.

Table 2: Physical Properties of 2-Ethoxypentane

Property Symbol Value Unit Source

Molecular Weight M 116.20 g/mol [1][6]

Boiling Point Tboil 377 - 378 K [5]

Density ρ 0.77 g/cm³ [1]

Flash Point - 9 °C [1]

Experimental Protocols for Determining
Thermochemical Data
The determination of thermochemical properties for organic compounds like 2-ethoxypentane
relies on well-established experimental techniques. The primary methods include calorimetry

for measuring heat changes associated with reactions and phase transitions.
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Combustion calorimetry is the standard method for determining the enthalpy of formation of

combustible organic compounds.

Principle: A precisely weighed sample of the substance is completely burned in a high-

pressure oxygen atmosphere within a sealed container known as a "bomb." The heat

released by the combustion reaction is absorbed by the surrounding water bath, and the

temperature change is measured.

Apparatus: The core instrument is a bomb calorimeter.

Procedure:

A pellet of the sample (e.g., 2-ethoxypentane) of known mass is placed in a sample

holder within the bomb.

The bomb is sealed and pressurized with pure oxygen.

The bomb is submerged in a known quantity of water in an insulated container

(calorimeter).

The sample is ignited electrically.

The temperature of the water is monitored until it reaches a maximum.

The heat of combustion is calculated from the temperature rise and the previously

determined heat capacity of the calorimeter.

The standard enthalpy of formation is then derived using Hess's Law.

DSC is used to measure changes in heat capacity and the enthalpies of phase transitions (e.g.,

fusion and vaporization).

Principle: DSC measures the difference in the amount of heat required to increase the

temperature of a sample and a reference.

Apparatus: A differential scanning calorimeter.

Procedure:
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A small, weighed amount of the sample is sealed in an aluminum pan. An empty sealed

pan is used as a reference.

The sample and reference pans are heated at a constant rate.

The instrument records the difference in heat flow to the sample and the reference.

A peak in the heat flow signal indicates a thermal event (e.g., melting), and the area under

the peak is proportional to the enthalpy change of that event.

Computational Protocols for Thermochemical Data
Computational chemistry provides a powerful tool for predicting the thermochemical properties

of molecules. Quantum mechanical methods, such as Density Functional Theory (DFT), are

commonly employed.

Principle: These methods solve the Schrödinger equation for a molecule to determine its

electronic structure and energy. From the calculated energy, various thermochemical

properties can be derived using statistical mechanics.

Software: Gaussian is a widely used software package for such calculations.[7]

Procedure (using DFT with Gaussian):

Geometry Optimization: The 3D structure of the 2-ethoxypentane molecule is optimized

to find its lowest energy conformation. A common DFT functional for this is B3LYP with a

suitable basis set (e.g., 6-31G*).

Frequency Calculation: A frequency analysis is performed on the optimized geometry to

confirm it is a true minimum (no imaginary frequencies) and to calculate the zero-point

vibrational energy (ZPVE), thermal energy, enthalpy, and entropy contributions.

Thermochemical Property Calculation: The software uses statistical mechanics principles

to calculate properties like heat capacity (Cv), enthalpy (H), and entropy (S) at a specified

temperature and pressure. The enthalpy of formation can be calculated using isodesmic

reactions, which are hypothetical reactions where the types of chemical bonds are

conserved, to improve accuracy by canceling out systematic errors in the calculations.
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Visualizations
The following diagram illustrates the relationship between key thermochemical properties and

the methods used to determine them.

Relationship of Thermochemical Properties and Determination Methods
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Caption: Interrelation of key thermochemical properties and their determination methods.

The diagram below outlines the major steps in determining the enthalpy of formation using

combustion calorimetry.
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Workflow for Enthalpy of Formation via Combustion Calorimetry
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Caption: Step-by-step workflow for combustion calorimetry.
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While not a biological signaling pathway, the Williamson ether synthesis is a fundamental

reaction for forming ethers and illustrates a logical chemical pathway. 2-Ethoxypentane can be

synthesized via this method.

Williamson Ether Synthesis for 2-Ethoxypentane
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Caption: Reaction pathway for the synthesis of 2-ethoxypentane via Williamson synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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